molecular formula C22H25N3O5S2 B2586660 (Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-26-1

(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2586660
CAS No.: 850909-26-1
M. Wt: 475.58
InChI Key: UKISVJSYHAETMJ-FCQUAONHSA-N
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Description

This compound is a structurally complex benzothiazole derivative characterized by a sulfamoyl-substituted benzoyl imino group and a methyl ester moiety at position 6 of the benzothiazole ring. Its Z-configuration indicates the spatial arrangement of substituents around the imine bond, which is critical for its biological activity and physicochemical properties.

Properties

IUPAC Name

methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-5-6-13-24(2)32(28,29)17-10-7-15(8-11-17)20(26)23-22-25(3)18-12-9-16(21(27)30-4)14-19(18)31-22/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKISVJSYHAETMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound featuring a benzo[d]thiazole core with various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

  • IUPAC Name : methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
  • Molecular Formula : C22H25N3O5S2
  • Molecular Weight : 475.58 g/mol
  • CAS Number : 865197-77-9

The compound's structure includes:

  • A benzo[d]thiazole ring , which is known for its diverse biological activities due to its aromatic nature and the presence of nitrogen and sulfur.
  • An N-methylsulfamoyl group , which can enhance solubility and bioactivity through hydrogen bonding.
  • An ester linkage , which may influence stability and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can bind to the active sites of enzymes, potentially blocking substrate access. This interaction may inhibit enzymatic activity critical in various biochemical pathways.
  • Antimicrobial Activity : Compounds containing thiazole rings have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives of benzo[d]thiazole may induce apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of specific enzymes involved in metabolic pathways
AntimicrobialEffective against various bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell wall synthesis and interference with protein synthesis pathways.
  • Anticancer Research :
    In vitro studies reported in Cancer Letters indicated that derivatives containing the benzo[d]thiazole moiety could induce apoptosis in breast cancer cell lines by activating caspase pathways. The presence of the N-methylsulfamoyl group was noted to enhance the compound's efficacy by improving cellular uptake.
  • Enzyme Inhibition Analysis :
    Research published in Bioorganic & Medicinal Chemistry Letters highlighted that this compound acts as a potent inhibitor for certain enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as those found in tumors.

Chemical Reactions Analysis

Sulfamoyl Group (N-butyl-N-methylsulfamoyl)

The sulfamoyl moiety exhibits limited electrophilic reactivity but may participate in:

  • Nucleophilic substitution : Alkylation or arylation at the sulfonamide nitrogen under basic conditions, though steric hindrance from the butyl/methyl groups may limit accessibility .

  • Hydrolysis resistance : Sulfonamides are generally resistant to hydrolysis under physiological conditions, enhancing stability in biological systems .

Methyl Ester (6-Carboxylate)

  • Hydrolysis : The ester group can undergo saponification under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid derivative. Acidic hydrolysis (e.g., HCl/H2O) is less efficient due to competing side reactions .

  • Transesterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts to form alternative esters .

Benzothiazole Ring

  • Electrophilic substitution : The electron-rich thiazole ring may undergo halogenation or nitration at the 4- or 7-positions under strongly acidic conditions, though steric effects from the methyl group at position 3 could direct regioselectivity .

  • Oxidation : The dihydrobenzothiazole component (positions 2,3) may oxidize to a fully aromatic benzothiazole under strong oxidizing agents (e.g., MnO2), though the methyl group at position 3 could stabilize the reduced form .

Reactivity of the Imino Group

The (Z)-imino bond (-N=C-) is pivotal for stereochemical and electronic properties:

  • Tautomerization : Potential equilibrium between imino and enamine forms, though the (Z)-configuration likely stabilizes the imino tautomer due to conjugation with the benzoyl group .

  • Addition reactions : Reacts with nucleophiles (e.g., Grignard reagents) at the electrophilic carbon of the imino group, forming substituted amine derivatives .

Stability Under Physiological Conditions

  • pH-dependent degradation : The ester group hydrolyzes slowly in neutral aqueous environments but rapidly in alkaline media (e.g., intestinal pH) .

  • Metabolic pathways : Likely substrates for hepatic esterases and cytochrome P450 enzymes, leading to demethylation or sulfamoyl cleavage .

Comparative Reactivity Table

Functional Group Reaction Type Conditions Product Reference
Sulfamoyl (N-R)Nucleophilic substitutionBase (e.g., K2CO3), alkyl halideN-alkylated sulfonamide
Methyl esterHydrolysisNaOH/ethanol, refluxCarboxylic acid
Benzothiazole ringElectrophilic substitutionHNO3/H2SO4, 0°CNitro-derivative at position 4 or 7
(Z)-Imino groupGrignard additionRMgX, THF, 0°C to RTSecondary amine derivative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl-Benzoyl Groups

Compounds sharing the sulfamoyl-benzoyl scaffold (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones from ) exhibit comparable hydrogen-bonding patterns due to the sulfonamide and carbonyl functionalities. However, the target compound’s benzothiazole core provides greater π-conjugation, leading to distinct electronic properties and UV-Vis absorption profiles.

Property Target Compound Triazole Derivatives [7–9] Thiazole Derivatives [15, 25, 35, 40]
Core Structure Benzothiazole 1,2,4-Triazole Isoxazole/Thiazole
Key Functional Groups N-Butyl-N-methylsulfamoyl, imino Sulfonyl, thione Methylthio, carboxamide
Molecular Weight (Da) ~480 (estimated) ~400–450 ~380–420
Biological Activity Undisclosed (presumed kinase inhibition) Antifungal/antibacterial Anticancer, antiviral

Pharmacological Activity Comparison

  • Thiazole Derivatives (): Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (No. 40) demonstrate anticancer activity via kinase inhibition. The target compound’s N-butyl-N-methylsulfamoyl group may confer improved selectivity for specific kinase targets compared to simpler thiazole derivatives .
  • Triazole Derivatives (): The 1,2,4-triazole-3-thiones exhibit tautomerism (thione-thiol equilibrium), which is absent in the target compound due to its rigid benzothiazole-imino framework. This rigidity may enhance metabolic stability .

Solubility and Lipophilicity

The N-butyl-N-methylsulfamoyl group increases logP compared to analogues with smaller substituents (e.g., methyl or hydrogen). This may reduce aqueous solubility but improve blood-brain barrier penetration relative to polar triazole derivatives .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via HPLC to minimize byproducts.
  • Adjust stoichiometry of sulfamoyl chloride (1.2–1.5 equiv.) to ensure complete substitution .

How is the Z-configuration of the imino group confirmed experimentally?

Basic Structural Analysis
The Z-configuration is validated using:

Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between the imino proton and the methyl group on the thiazole ring.

X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous benzo[d]thiazole derivatives .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfamoyl and thiazole moieties?

Q. Advanced SAR Design

Substituent Variation :

  • Sulfamoyl Group : Compare N-butyl-N-methyl (target compound) with N-alkyl/N-aryl analogs (e.g., ’s compounds 15 and 25, which use nitro or cyano substituents) to assess steric/electronic effects on bioactivity .
  • Thiazole Core : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-methyl position to modulate ring stability .

Biological Assays : Test analogs in standardized cytotoxicity or enzyme inhibition assays (e.g., IC₅₀ determination against cancer cell lines) .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Computational Approaches

Molecular Docking : Use Discovery Studio (DS) to model binding poses with targets like kinases or viral proteases. Focus on the sulfamoyl group’s hydrogen-bonding potential .

QSAR Modeling : Train models using descriptors such as logP, polar surface area, and substituent electronic parameters to predict activity .

How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Q. Advanced Data Analysis

Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and controls (e.g., ’s compounds 15 and 25 showed divergent activities due to assay variability) .

Meta-Analysis : Compare substituent effects across studies (e.g., nitro groups in vs. methoxy in ) to identify trends in bioactivity .

What analytical techniques are essential for confirming purity and stability?

Q. Basic Quality Control

HPLC-PDA : Monitor purity (>98%) and detect degradation products under stress conditions (e.g., heat, light).

Stability Studies : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfamoyl group, as recommended for related sulfonamides .

What are the challenges in introducing the N-butyl-N-methylsulfamoyl group regioselectively?

Q. Advanced Synthetic Challenges

Competitive Reactions : Avoid O-sulfonylation by using bulky bases (e.g., DBU) to favor N-substitution.

Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb excess reagents, as described for triazine sulfonamide synthesis .

How can researchers assess the compound’s potential for off-target effects in biological systems?

Q. Advanced Mechanistic Studies

Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions.

Metabolite Identification : Use LC-MS to detect hydrolysis products (e.g., free sulfonamide) that may exhibit toxicity .

What spectroscopic methods are critical for characterizing intermediates during synthesis?

Q. Basic Characterization

¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and sulfamoyl group (δ 3.0–3.5 ppm for N-methyl).

HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error, as validated for benzothiazole derivatives .

How does the electronic nature of the benzo[d]thiazole core influence the compound’s reactivity?

Q. Advanced Electronic Effects

Electron-Deficient Core : The thiazole ring’s electron-withdrawing nature increases susceptibility to nucleophilic attack at the imino group.

Substituent Impact : Electron-donating groups (e.g., methyl) stabilize the ring, reducing decomposition during storage .

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